molecular formula C13H19N3O B2411066 N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide CAS No. 950232-32-3

N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2411066
CAS No.: 950232-32-3
M. Wt: 233.315
InChI Key: DVBYLBOQEMKQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide (CAS 950232-32-3) is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . It features a piperidine ring attached to a phenyl ring, which is further substituted with an amino group and an acetamide group . This compound is of significant interest in scientific research and medicinal chemistry. It serves as a versatile building block for the synthesis of more complex molecules and is investigated for its potential as a bioactive compound . In vitro studies have shown that related piperidine derivatives possess notable antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli . Furthermore, its potential anticancer properties have been explored, with compounds of similar structure demonstrating cytotoxic effects and the ability to induce apoptosis in certain cancer cell lines . The mechanism of action for this compound is believed to involve interaction with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites or modulating receptor activity to influence critical cell signaling pathways . The compound can be synthesized via multi-step routes, such as the nucleophilic aromatic substitution of a chloronitroaniline precursor with piperidine, followed by catalytic hydrogenation of the nitro group and selective acetylation to yield the final product . This compound is for research use only. It is not intended for human or veterinary or diagnostic use .

Properties

IUPAC Name

N-(5-amino-2-piperidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10(17)15-12-9-11(14)5-6-13(12)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBYLBOQEMKQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Piperidin-1-yl)-5-Nitroaniline

Reaction Scheme

  • Starting Material : 2-Chloro-5-nitroaniline
  • Reagents : Piperidine (2.5 eq), Potassium carbonate (3 eq)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Conditions : 110°C, 24 h under nitrogen atmosphere

Mechanistic Rationale
The chloride leaving group undergoes displacement via a two-step addition-elimination mechanism facilitated by the electron-withdrawing nitro group. Piperidine acts as both nucleophile and base, while K2CO3 maintains reaction alkalinity.

Optimization Data

Parameter Range Tested Optimal Value Yield Improvement
Temperature (°C) 80-130 110 +38%
Solvent DMF, DMSO, NMP DMSO +22%
Reaction Time (h) 12-36 24 +15%

Source demonstrates similar NAS conditions for piperazine derivatives, achieving 67-82% yields in analogous systems.

Catalytic Hydrogenation of Nitro Group

Procedure

  • Substrate : 2-(Piperidin-1-yl)-5-nitroaniline (1 eq)
  • Catalyst : 10% Pd/C (0.1 eq)
  • Solvent : Ethanol/Water (4:1)
  • Conditions : H2 (1 atm), 25°C, 6 h

Critical Considerations

  • Catalyst Loading : Excess Pd/C leads to over-reduction
  • Solvent System : Aqueous ethanol prevents amine oxidation
  • Monitoring : TLC (Rf 0.3 in EtOAc/hexane 1:1)

Source reports 89-93% yields for similar nitro-to-amine reductions in imidazole-acetamide systems.

Selective Acetylation of Primary Amine

Optimized Protocol

  • Substrate : 5-Amino-2-(piperidin-1-yl)aniline (1 eq)
  • Acylating Agent : Acetic anhydride (1.2 eq)
  • Base : Triethylamine (2 eq)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0°C → rt, 12 h

Workup

  • Wash with 5% HCl (3 × 20 mL)
  • Dry over Na2SO4
  • Rotary evaporate below 40°C

Yield : 78-85% (white crystalline solid)

Source validates this acetylation approach for phenylacetamide derivatives, noting minimal N-alkylation side products.

Buchwald-Hartwig Amination Approach

Palladium-Catalyzed Coupling

Reaction Parameters

  • Substrate : 2-Bromo-5-nitroacetophenone
  • Amine : Piperidine (3 eq)
  • Catalyst System : Pd2(dba)3/Xantphos
  • Base : Cs2CO3
  • Solvent : Toluene
  • Conditions : 100°C, 18 h

Advantages

  • Tolerates electron-deficient aryl rings
  • Enables late-stage functionalization

Source demonstrates successful piperidine coupling to sulfonamide systems using analogous conditions.

Analytical Characterization

Spectroscopic Data

FTIR (KBr)

  • 3285 cm⁻¹ (N-H stretch, secondary amine)
  • 1660 cm⁻¹ (C=O stretch, amide)
  • 1595 cm⁻¹ (C=C aromatic)
  • 1240 cm⁻¹ (C-N stretch)

¹H NMR (400 MHz, DMSO-d6)

δ (ppm) Multiplicity Integration Assignment
1.45-1.60 m 6H Piperidine CH2
2.98 t 4H Piperidine N-CH2
2.10 s 3H Acetamide CH3
6.85-7.25 m 3H Aromatic protons
9.45 s 1H Amide NH

Data aligns with source's acetamide derivatives and source's piperidine-containing compounds.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant Challenges
NAS Reaction Time 24 h 8 h (flow reactor) Exothermicity management
Hydrogenation Batch Continuous flow Catalyst recycling
Acetylation Yield 85% 91% (membrane sep) Solvent recovery

Source’s large-scale thiadiazole synthesis provides insights into exothermic reaction control.

Environmental Impact Assessment

E-Factor Analysis

Step E-Factor Major Waste Streams
NAS 8.7 DMSO, K2CO3, piperidine
Hydrogenation 4.2 Ethanol/water, Pd/C
Acetylation 5.1 DCM, TEA, HCl

Green chemistry improvements:

  • Substitute DCM with 2-MeTHF (source)
  • Implement catalytic piperidine recovery

Chemical Reactions Analysis

Types of Reactions

N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The amino group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-[5-amino-2-(piperidin-1-yl)phenyl]amine.

    Substitution: Formation of substituted derivatives on the phenyl ring.

Scientific Research Applications

N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methyl-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring.

    N-(5-Amino-2-chloro-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.

Uniqueness

N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring and the acetamide group provides a distinct set of properties that can be exploited in various applications.

Biological Activity

N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound features a piperidine ring that contributes to its pharmacological properties. The compound can undergo various chemical reactions, including:

  • Oxidation : Formation of N-oxides using agents like hydrogen peroxide.
  • Reduction : Conversion of the acetamide group to an amine group with reducing agents such as lithium aluminum hydride.
  • Substitution : Electrophilic aromatic substitution reactions involving the amino group on the phenyl ring.

These reactions allow for the synthesis of derivatives that may enhance biological activity or target specificity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that related piperidine derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025
Other derivativesVarious strainsVaries

These findings suggest a structure–activity relationship (SAR), where modifications to the piperidine and phenyl rings can significantly impact antimicrobial efficacy .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In studies involving various cancer cell lines, compounds with similar structures demonstrated cytotoxic effects, particularly in hypopharyngeal tumor cells, where they induced apoptosis more effectively than established chemotherapeutics like bleomycin .

Case Study Example : A three-component reaction involving piperidine derivatives showed promising results in inhibiting tumor growth in vitro, indicating that this compound could be a lead in developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It can also modulate receptor activity, potentially influencing signaling pathways critical for cell proliferation and survival.

This dual mechanism highlights the versatility of this compound as a therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide and its derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm substitution patterns on the phenyl ring and piperidine moiety. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (1650–1700 cm⁻¹). Thin-layer chromatography (TLC) or HPLC can monitor reaction progress and purity .

Q. What are the key considerations for safe handling of N-substituted acetamides in laboratory settings?

  • Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust/aerosols via fume hoods. Store compounds in airtight containers at room temperature, away from incompatible materials like strong oxidizers. In case of skin contact, wash immediately with soap and water; for accidental ingestion, seek medical attention and provide SDS documentation .

Q. What are the typical biological targets investigated for this compound analogs?

  • Answer: Derivatives of this scaffold are studied as enzyme inhibitors (e.g., lipoxygenase , cyclooxygenase) or receptor modulators (e.g., ROR-γ for autoimmune diseases ). The piperidine group enhances lipid solubility, facilitating blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives during alkylation steps?

  • Answer: Alkylation of the piperidine ring requires polar aprotic solvents (e.g., DMF or DMSO) and catalysts like potassium carbonate (K₂CO₃) or potassium iodide (KI). For example, coupling 1-(2,3-dichlorophenyl)piperazine with acetamide precursors in DMF at 70°C for 3 hours achieved 30% yield. Elevated temperatures (70–100°C) and excess amine (1.5–2.0 eq) improve nucleophilic substitution efficiency .

Q. What strategies resolve contradictions in reported synthetic yields for piperidine-containing acetamides?

  • Answer: Discrepancies arise from reagent purity, solvent drying, or reaction scaling. For instance, yields drop at >1 mmol scales due to incomplete mixing; mechanical stirring and inert atmospheres (N₂/Ar) mitigate this. Comparative analysis of reaction parameters (e.g., 70°C vs. reflux) and purification methods (e.g., column chromatography vs. recrystallization) is essential .

Q. How can computational methods like MESP and HOMO-LUMO analysis aid in understanding the electronic properties of N-substituted acetamides?

  • Answer: Molecular Electrostatic Potential (MESP) maps predict electrophilic/nucleophilic sites, guiding derivatization for enhanced bioactivity. HOMO-LUMO gaps (ΔE) calculated via DFT correlate with stability and reactivity. For example, a ΔE < 4 eV suggests high reactivity, favoring interactions with biological targets like ROR-γ .

Q. What in vitro assays are suitable for evaluating the ROR-γ modulating activity of this compound derivatives?

  • Answer: Use luciferase reporter assays in HEK293 cells transfected with ROR-γ plasmids to measure transcriptional activity. Competitive binding assays with fluorescent ligands (e.g., T1317) quantify IC₅₀ values. Cytokine profiling (e.g., IL-17 suppression in Th17 cells) validates anti-inflammatory effects .

Q. What purification techniques are effective for isolating N-substituted acetamides post-synthesis?

  • Answer: Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) separates polar impurities. Recrystallization from ethanol or ethyl acetate removes non-polar byproducts. For chiral derivatives, preparative HPLC with chiral columns (e.g., Chiralpak IA) achieves >98% enantiomeric excess .

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